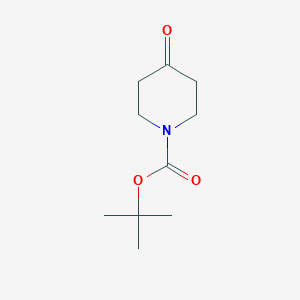
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related imidazolidine-2,4-dione derivatives involves reaction strategies that often utilize nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of various substituted imidazolidine-2,4-diones. These reactions underline the versatility and reactivity of the imidazolidine ring system in forming pharmacologically relevant structures (Shimizu, Hayashi, & Teramura, 1986).
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-diones has been elucidated through techniques such as X-ray crystallography, revealing non-planar conformations stabilized by various intermolecular interactions. These structural analyses provide a foundation for understanding the chemical behavior and reactivity of these compounds (Aydın et al., 2013).
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo diverse chemical reactions, including selective synthesis processes that lead to functionalized compounds. These reactions are crucial for developing substrate-specific inhibitors and other biologically active molecules. The ability to undergo such varied transformations highlights the compound's significance in synthetic organic chemistry (Zhao et al., 2014).
Aplicaciones Científicas De Investigación
Novel Research Strategies of Hydantoin Derivatives
Hydantoins, including 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, are recognized for their broad spectrum of biological and pharmacological activities. This compound is part of a desirable scaffold in medicinal chemistry, contributing significantly to drug discovery and development. Hydantoins have been utilized in therapeutic and agrochemical applications due to their diverse biological activities. They are crucial in the synthesis of non-natural amino acids and their conjugates, showing potential medical applications. The Bucherer-Bergs reaction is highlighted as an efficient method for synthesizing hydantoins, underlining its importance in creating new organic compounds with therapeutic potential (Shaikh et al., 2023).
Thiazolidinediones as Protein Tyrosine Phosphatase 1B Inhibitors
Thiazolidinediones (TZDs), related to imidazolidine-2,4-diones, have been explored for their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a key regulator of insulin signaling. This review emphasizes the significant progress in TZDs research, focusing on their structure-activity relationship and potential as PTP 1B inhibitors. Highlighted compounds demonstrate potent inhibitory activities, indicating the therapeutic potential of TZDs in managing Type 2 Diabetes Mellitus (T2DM) and related metabolic disorders (Verma et al., 2019).
Antioxidant Evaluation of Isoxazolone Derivatives
Isoxazolone derivatives, structurally related to hydantoins, exhibit significant biological and medicinal properties. These compounds serve as intermediates for synthesizing a variety of heterocycles, demonstrating a wide range of chemical transformations. The review discusses the optimal synthesis conditions for creating these derivatives, which are valuable for developing new therapeutic agents with antioxidant properties (Laroum et al., 2019).
Medicinal Chemistry and Pharmaceutical Applications of Imidazolidinones
Imidazolidinones, including 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, are highlighted for their significant role in medicinal and pharmaceutical chemistry. This review discusses various synthesis methods and the pharmacological activities associated with imidazolidinones. The versatility of this compound class is underlined by their applications across more than 16 diseases, demonstrating their potential as a base for further drug development (Sudani & Desai, 2015).
Thiazolidinediones: Beyond Metabolic Syndrome Treatment
Thiazolidinediones, chemically related to imidazolidine-2,4-diones, have been studied for their metabolic effects and potential in treating various cancers. Despite being primarily recognized for their role in managing metabolic disorders, TZDs exhibit anti-cancer properties, which are not solely dependent on PPARγ activation. This review suggests that the anti-cancer effects of TZDs may involve selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling, offering a new perspective on their therapeutic applications beyond diabetes treatment (Mughal et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram3. The hazard statements associated with the compound are H302, H315, H319, and H3353. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P5013.
Direcciones Futuras
Further research is needed to fully understand the properties and potential applications of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. This includes its synthesis, chemical reactions, mechanism of action, and safety profile.
Propiedades
IUPAC Name |
5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIVJCLUUNXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977408 | |
| Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
CAS RN |
61837-66-9, 6943-31-3 | |
| Record name | 4-Hydroxynirvanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



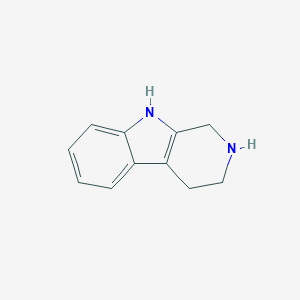
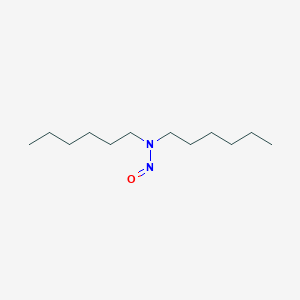
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)


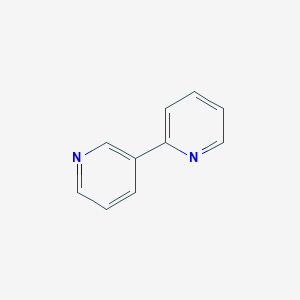


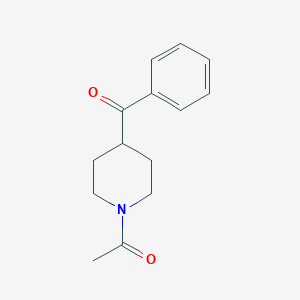
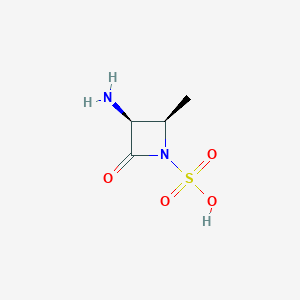

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)
